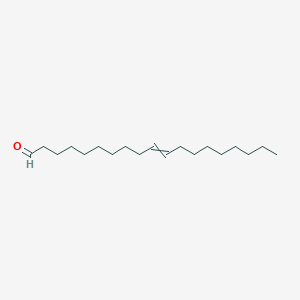
Nonadec-10-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonadec-10-enal can be synthesized through several methods. One common approach involves the oxidation of nonadec-10-enol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-nonadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-nonadecene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
Nonadec-10-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to nonadec-10-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonadec-10-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: Nonadec-10-enoic acid
Reduction: Nonadec-10-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Nonadec-10-enal has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other long-chain aldehydes and acids.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of antimicrobial agents.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of nonadec-10-enal involves its interaction with various molecular targets and pathways. As a fatty aldehyde, it can participate in lipid metabolism and signaling pathways. It can also form Schiff bases with amines, which can further react to form various biologically active compounds. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Nonadec-10-enal can be compared with other similar compounds, such as:
Nonadec-10-enoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
Nonadec-10-enol: Similar in structure but with an alcohol group instead of an aldehyde group.
Other long-chain aldehydes: Compounds like octadecanal and eicosanal, which have similar long-chain structures but differ in the position of the double bond or the length of the carbon chain.
Propiedades
Número CAS |
77349-89-4 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
nonadec-10-enal |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,19H,2-8,11-18H2,1H3 |
Clave InChI |
DXAFFKRBQLZTCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



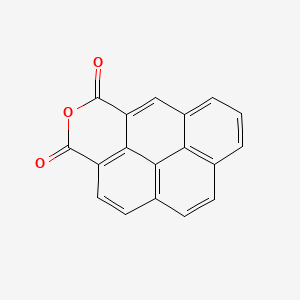
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
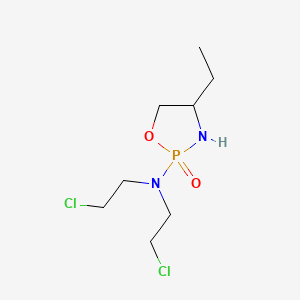
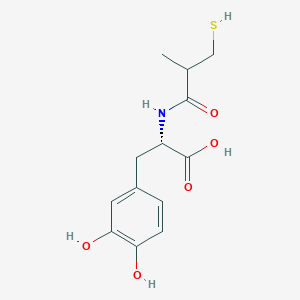
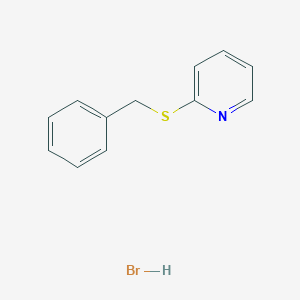
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)

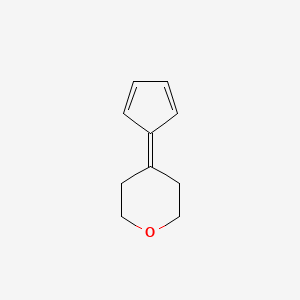
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
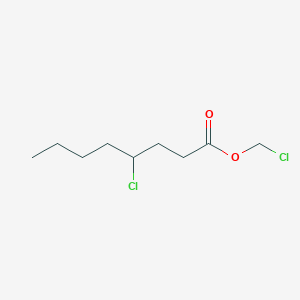

![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
